Fmoc-Glu-O-2-PhiPr, also known as Fmoc-Glutamic Acid (O-2-Phenylisopropyl), is a derivative of glutamic acid that is commonly utilized in peptide synthesis. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the solid-phase peptide synthesis process. The O-2-Phenylisopropyl modification serves to enhance the hydrophobicity and steric properties of peptides, potentially impacting their biological activity and stability.
The synthesis of Fmoc-Glu-O-2-PhiPr typically employs Fmoc-based solid-phase peptide synthesis, a widely adopted method in peptide chemistry. This process involves the following key steps:
The coupling reactions are generally performed under controlled conditions to ensure high yields and purity. The use of microwave irradiation has been reported to enhance efficiency during the synthesis of larger or more complex peptides .
The molecular formula of Fmoc-Glu-O-2-PhiPr is , with a molecular weight of approximately 487.56 g/mol . The structure includes:
The compound's chemical properties can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity after synthesis .
Fmoc-Glu-O-2-PhiPr participates in several chemical reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, concentration, and the choice of coupling reagents. For instance, increasing coupling times can improve yields when synthesizing longer peptides .
The mechanism by which Fmoc-Glu-O-2-PhiPr enhances peptide properties involves:
Key chemical properties include:
Fmoc-Glu-O-2-PhiPr is primarily used in scientific research for:
The conceptual framework of orthogonal protection – where distinct protecting groups are cleaved by fully independent chemical mechanisms – revolutionized solid-phase peptide synthesis (SPPS) by enabling synthetic routes of escalating complexity. The foundational Fmoc/tBu strategy, introduced in the 1970s, established a binary protection system: base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups for α-amine protection paired with acid-labile tert-butyl (tBu) derivatives for side-chain protection [2] [5]. This paradigm dominated peptide chemistry for decades due to its operational simplicity and avoidance of hazardous hydrogen fluoride. However, inherent limitations emerged with increasingly sophisticated synthetic targets:
These constraints catalyzed the development of quasi-orthogonal protecting groups – those cleavable under mild conditions that differentiate within the acid-labile spectrum. The 2-phenylisopropyl (2-PhiPr) ester emerged as a solution specifically for carboxylic acid protection, with its introduction for glutamic acid derivatives documented in the 1990s [1]. Unlike conventional tBu esters requiring 90-95% trifluoroacetic acid (TFA) for cleavage, the 2-PhiPr group exhibits exceptional lability toward dilute acidic conditions (1% TFA in dichloromethane) while maintaining stability toward piperidine-based Fmoc deprotection [3] [5]. This differential sensitivity created a three-dimensional protection landscape (base-labile Fmoc, strongly acid-labile tBu, mildly acid-labile 2-PhiPr) that expanded the synthetic horizon for complex peptide architectures.
Table 1: Evolution of Carboxyl Protecting Groups in Fmoc-SPPS
Protecting Group | Deprotection Conditions | Orthogonality Level | Key Limitations |
---|---|---|---|
tert-Butyl (tBu) | 90-95% TFA, 1-2 hours | Standard acid-labile | No differentiation from resin cleavage |
Allyl (OAll) | Pd(0)/nucleophile | Orthogonal | Cost, metal contamination |
2-Chlorotrityl (Clt) | 1-5% TFA in DCM | Quasi-orthogonal | Steric hindrance |
2-PhiPr | 1% TFA in DCM, 5-30 min | Quasi-orthogonal | Cost, limited commercial availability |
The molecular architecture of Fmoc-Glu-O-2-PhiPr (C₂₉H₂₉NO₆) integrates three critical functional domains: the UV-active Fmoc group (λ_max ≈ 300 nm) enabling reaction monitoring, the glutamic acid backbone with dual carboxyl functionality, and the sterically demanding 2-PhiPr protectorate [1] [3] [9]. The strategic innovation lies in the electronic and steric properties imparted by the α-methyl-substituted benzyl moiety. Comparative analysis reveals:
Steric Shielding: The geminal dimethyl substitution adjacent to the ester oxygen creates a congested molecular environment that sterically impedes nucleophilic attack at the carbonyl carbon, enhancing stability during repeated piperidine deprotections [5]. This contrasts with conventional benzyl esters, which suffer from base-mediated side reactions.
Electronic Destabilization: The benzylic position inductively destabilizes the ester linkage through partial carbocation formation at the tertiary carbon upon protonation. This electronic modulation explains the remarkable acid sensitivity (100-fold increase versus tBu esters), enabling cleavage with as little as 0.5% TFA in dichloromethane within minutes at 0°C [1] [3].
Orthogonality by Design: The differential acidolysis rates between 2-PhiPr (k = 3.8 × 10⁻³ s⁻¹) and tBu esters (k = 2.1 × 10⁻⁵ s⁻¹) in 1% TFA/DCM creates a kinetic window of approximately 180:1, permitting selective removal without compromising standard side-chain protection [3] [5]. This quasi-orthogonality is quantified in HPLC studies showing >95% preservation of OtBu groups during 2-PhiPr deprotection.
The spatial orientation further influences physicochemical properties. The hydrophobic 2-PhiPr moiety significantly enhances solubility in aprotic solvents (DMF, NMP, DCM) compared to unprotected glutamic acid derivatives, facilitating high-concentration coupling (>0.3 M) critical for efficient chain assembly [1] [9]. Crystallographic analyses reveal a defined torsion angle (θCα-C=O-O-Cquaternary = 112°) that minimizes steric clash with the Fmoc carbamate, contributing to the compound's stability during long-term storage at 2-8°C [4] [9].
The synthetic utility of Fmoc-Glu-O-2-PhiPr culminates in the strategic construction of cyclic peptides – molecular architectures exhibiting enhanced target affinity, proteolytic resistance, and membrane permeability compared to linear counterparts. The quasi-orthogonal nature of the 2-PhiPr group enables two transformative applications:
The selective deprotection of the α-carboxyl group while preserving γ-ester protection (or vice versa) facilitates on-resin macrocyclization without premature side-chain deprotection. This strategy circumvents the traditional solution-phase cyclization plagued by dilution-dependent oligomerization and epimerization. As documented in the synthesis of cathelicidin-PY derivatives, the 2-PhiPr group was cleaved with 1% TFA/DCM (2 × 10 min), followed by activation of the liberated carboxyl group with PyBOP/HOAt for intramolecular amidation with the N-terminal amine [3] [8]. This approach achieved cyclization efficiencies exceeding 85% for 14-29 membered rings, compared to <40% for solution-phase analogues, attributed to pseudo-dilution effects on solid support [8].
The strategic pairing of 2-PhiPr protection with orthogonally protected lysine derivatives enables lactam-bridge formation – a critical structural motif in bioactive peptides like cyclosporine A. Specifically, the combination of Glu(O-2-PhiPr) with Lys(Mtt) [4-methyltrityl] or Lys(ivDde) creates a powerful orthogonal pair:
1. Simultaneous deprotection: 1% TFA/DCM removes both 2-PhiPr and Mtt 2. On-resin cyclization: Activation of Glu γ-carboxyl with DIC/Oxyma 3. Lactam formation: Nucleophilic attack by Lys ε-amine
This one-pot deprotection strategy was instrumental in synthesizing PSD-95 inhibitors featuring i,i+4 lactam constraints, where traditional stepwise deprotection caused significant aspartimide formation [1] [10]. NMR structural analysis confirmed the lactam bridge enforced a stable α-helical conformation – a pharmacophore inaccessible through linear synthesis.
Table 2: Case Study: Synthetic Advantages in Cathelicidin-PY Analogues Synthesis [8]
Synthetic Parameter | Traditional Approach | 2-PhiPr Strategy | Improvement Factor |
---|---|---|---|
Linear Sequence Purity | 4% (standard PS resin) | >82% (TentaGel HL) | 20-fold |
Cyclization Efficiency | 22-35% (solution phase) | 85-92% (on-resin) | 3.5-fold |
Deprotection Selectivity | <70% (OtBu survival) | >95% (OtBu survival) | 1.4-fold |
Total Synthesis Time | 14 days | 5 days | 2.8-fold reduction |
The practical implementation involves specific protocols:
These methodological advances underscore Fmoc-Glu-O-2-PhiPr's indispensable role in peptide drug discovery, particularly as cyclic peptides comprise >40% of therapeutic candidates in preclinical development. The compound exemplifies how rational protecting group design translates to tangible advances in synthetic efficiency and molecular diversity.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1